(R)-2-methyl-N-((R)-1-(3-nitro-5-(trifluoromethyl)phenyl)ethyl)propane-2-sulfinamide
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Overview
Description
®-2-methyl-N-(®-1-(3-nitro-5-(trifluoromethyl)phenyl)ethyl)propane-2-sulfinamide is a chiral sulfinamide compound. Chiral sulfinamides are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals due to their ability to induce chirality in target molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-methyl-N-(®-1-(3-nitro-5-(trifluoromethyl)phenyl)ethyl)propane-2-sulfinamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-2-methylpropane-2-sulfinamide and ®-1-(3-nitro-5-(trifluoromethyl)phenyl)ethyl bromide.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or toluene, under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Catalysts and Reagents: Common catalysts include Lewis acids like titanium tetrachloride or boron trifluoride etherate. Reagents such as base (e.g., triethylamine) are used to neutralize the reaction mixture.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Use of large-scale reactors with precise temperature and pressure control.
Continuous Flow Systems: Implementation of continuous flow systems to enhance reaction efficiency and yield.
Purification: Advanced purification techniques like crystallization, distillation, or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
®-2-methyl-N-(®-1-(3-nitro-5-(trifluoromethyl)phenyl)ethyl)propane-2-sulfinamide can undergo various chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to sulfonamide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfonamide derivatives.
Reduction: Amino derivatives.
Substitution: Substituted sulfinamide derivatives.
Scientific Research Applications
Chemistry
Chiral Catalysts: Used as chiral catalysts in asymmetric synthesis.
Intermediates: Serve as intermediates in the synthesis of complex organic molecules.
Biology
Enzyme Inhibitors: Potential use as enzyme inhibitors in biochemical research.
Medicine
Pharmaceuticals: Used in the development of chiral drugs with specific biological activity.
Industry
Agrochemicals: Employed in the synthesis of chiral agrochemicals for crop protection.
Mechanism of Action
The mechanism of action of ®-2-methyl-N-(®-1-(3-nitro-5-(trifluoromethyl)phenyl)ethyl)propane-2-sulfinamide involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of biochemical pathways through inhibition or activation of target molecules.
Comparison with Similar Compounds
Similar Compounds
(S)-2-methyl-N-((S)-1-(3-nitro-5-(trifluoromethyl)phenyl)ethyl)propane-2-sulfinamide: The enantiomer of the compound with similar properties but different biological activity.
N-(®-1-(3-nitro-5-(trifluoromethyl)phenyl)ethyl)propane-2-sulfonamide: A related compound with a sulfonamide group instead of a sulfinamide group.
Uniqueness
Chirality: The specific chirality of ®-2-methyl-N-(®-1-(3-nitro-5-(trifluoromethyl)phenyl)ethyl)propane-2-sulfinamide imparts unique biological activity and selectivity.
Functional Groups: The presence of nitro, trifluoromethyl, and sulfinamide groups provides distinct reactivity and applications.
Properties
Molecular Formula |
C13H17F3N2O3S |
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Molecular Weight |
338.35 g/mol |
IUPAC Name |
2-methyl-N-[(1R)-1-[3-nitro-5-(trifluoromethyl)phenyl]ethyl]propane-2-sulfinamide |
InChI |
InChI=1S/C13H17F3N2O3S/c1-8(17-22(21)12(2,3)4)9-5-10(13(14,15)16)7-11(6-9)18(19)20/h5-8,17H,1-4H3/t8-,22?/m1/s1 |
InChI Key |
YPIPLTBLZPRYGH-CLDGFBLDSA-N |
Isomeric SMILES |
C[C@H](C1=CC(=CC(=C1)[N+](=O)[O-])C(F)(F)F)NS(=O)C(C)(C)C |
Canonical SMILES |
CC(C1=CC(=CC(=C1)[N+](=O)[O-])C(F)(F)F)NS(=O)C(C)(C)C |
Origin of Product |
United States |
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